molecular formula C23H17ClN2O4 B505406 N-[4-[(3-chloro-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

N-[4-[(3-chloro-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B505406
M. Wt: 420.8g/mol
InChI Key: AJMOSAGSEGPKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(3-chloro-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide is a complex organic compound known for its diverse applications in scientific research This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3-chloro-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core and the subsequent attachment of the 3-chloro-4-methoxybenzoyl and phenyl groups. One common method involves the reaction of 3-chloro-4-methoxybenzoic acid with aniline to form the corresponding amide. This intermediate is then subjected to cyclization reactions to form the benzofuran core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3-chloro-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[4-[(3-chloro-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[(3-chloro-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(2-chloro-5-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide
  • N-[4-[(3-chloro-4-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide
  • N-[4-[(3-chloro-4-methoxybenzoyl)amino]phenyl]-1-benzothiophene-2-carboxamide

Uniqueness

N-[4-[(3-chloro-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chloro-4-methoxybenzoyl group enhances its reactivity and potential for various applications .

Properties

Molecular Formula

C23H17ClN2O4

Molecular Weight

420.8g/mol

IUPAC Name

N-[4-[(3-chloro-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H17ClN2O4/c1-29-20-11-6-15(12-18(20)24)22(27)25-16-7-9-17(10-8-16)26-23(28)21-13-14-4-2-3-5-19(14)30-21/h2-13H,1H3,(H,25,27)(H,26,28)

InChI Key

AJMOSAGSEGPKNK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.